Intracellular Triphosphate Half-Life: Penciclovir Exhibits 10- to 20-Fold Longer Retention Than Acyclovir in HSV-Infected Cells
Penciclovir triphosphate demonstrates markedly prolonged intracellular retention in HSV-infected cells compared to acyclovir triphosphate. This differential stability is a key determinant of antiviral persistence and dosing frequency. [1]
| Evidence Dimension | Intracellular triphosphate half-life in HSV-infected cells |
|---|---|
| Target Compound Data | 10-20 hours (HSV-infected cells); 10 hours in HSV-1, 20 hours in HSV-2 |
| Comparator Or Baseline | Acyclovir triphosphate: 0.7-1 hour |
| Quantified Difference | Approximately 10- to 20-fold longer retention |
| Conditions | In vitro; HSV-1 and HSV-2 infected MRC-5 cells |
Why This Matters
The extended intracellular half-life supports less frequent topical application or potentially different oral dosing intervals, which is critical for formulation development and clinical study design.
- [1] Penciclovir (Torrent Pharmaceuticals Limited): FDA Package Insert, Page 2. Updated 2023-08-07. View Source
